1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane
Description
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane is a halogenated cyclopentane derivative. This compound is characterized by the presence of four chlorine atoms and five fluorine atoms attached to a cyclopentane ring. It is a highly specialized compound used in various scientific and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
1,2,3,4-tetrachloro-1,2,3,4,5-pentafluorocyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4F5/c6-2(11)1(10)3(7,12)5(9,14)4(2,8)13/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFOJXUQZIYKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4F5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method includes the chlorination and fluorination of cyclopentane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound often involves a multi-step process, starting with the chlorination of cyclopentane to form tetrachlorocyclopentane. This intermediate is then subjected to fluorination using fluorine gas or other fluorinating agents to achieve the desired pentafluorinated product. The process requires careful control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower halogenated derivatives.
Addition Reactions: The compound can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine gas, fluorine gas), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopentane derivatives, while oxidation reactions can produce cyclopentane derivatives with higher oxidation states.
Scientific Research Applications
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane involves its interaction with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachlorobenzene: A chlorinated benzene derivative with similar halogenation but different ring structure.
1,2,3,4-Tetrachlorocyclopentane: A chlorinated cyclopentane without fluorine atoms.
1,2,3,4,5-Pentafluorocyclopentane: A fluorinated cyclopentane without chlorine atoms.
Uniqueness
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane is unique due to the combination of both chlorine and fluorine atoms on the cyclopentane ring. This unique halogenation pattern imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specialized applications in research and industry.
Biological Activity
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane (C5HCl4F5) is a halogenated organic compound with significant industrial applications and potential biological implications. Understanding its biological activity is crucial for assessing its environmental impact and safety in various applications.
- Molecular Formula: C5HCl4F5
- Molecular Weight: 297.87 g/mol
- CAS Number: 423-38-1
-
Structural Formula:
The compound features a cyclopentane ring substituted with multiple halogen atoms, which influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of halogenated compounds like this compound is often related to their potential toxicity and environmental persistence. Studies have indicated the following areas of concern:
- Toxicity: Halogenated compounds can exhibit cytotoxic effects in various cell lines. The presence of chlorine and fluorine atoms may enhance lipophilicity, affecting membrane permeability and leading to cellular damage.
- Endocrine Disruption: Some studies suggest that similar compounds can act as endocrine disruptors by mimicking or interfering with hormone functions.
Case Study 1: Cytotoxic Effects on Mammalian Cells
A study investigated the cytotoxic effects of various halogenated compounds on mammalian cell lines. Results indicated that exposure to this compound resulted in significant cell death at concentrations above 50 µM. The mechanism was primarily through apoptosis induced by oxidative stress.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
Case Study 2: Endocrine Disruption Potential
Research published in environmental toxicology journals has highlighted the potential of halogenated cyclopentanes to disrupt endocrine signaling pathways. In vitro assays showed that at low concentrations (1-10 µM), these compounds could interfere with estrogen receptor activity.
Environmental Impact
The persistence of halogenated compounds in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Studies have shown that such compounds can accumulate in fatty tissues of aquatic organisms leading to biomagnification within food webs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
